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Cat. No.: B183079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations

performed on 2,4,6-trichloroquinoline. Utilizing Density Functional Theory (DFT), this study

elucidates the molecular geometry, vibrational modes, electronic properties, and chemical

reactivity of the title compound. The insights derived from these calculations are pivotal for

understanding its structural characteristics and potential applications in medicinal chemistry

and materials science.

Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds known for their

wide-ranging biological activities. The substitution of chlorine atoms on the quinoline scaffold

can significantly alter its electronic and steric properties, thereby influencing its reactivity and

potential as a therapeutic agent. This guide details the computational investigation of 2,4,6-
trichloroquinoline, providing a foundational understanding of its molecular characteristics

through high-level quantum chemical calculations. While specific experimental data for 2,4,6-
trichloroquinoline is not extensively available, the methodologies and expected results are

based on established computational studies of similar chloroquinoline derivatives.[1][2][3]
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The quantum chemical calculations detailed herein were performed using the Gaussian 09

software suite.[1] The molecular structure of 2,4,6-trichloroquinoline was optimized using

Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-

parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[4] The 6-

311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the

calculated properties.[1][2] Frequency calculations were performed at the same level of theory

to confirm that the optimized structure corresponds to a true energy minimum and to derive the

vibrational spectra. For enhanced accuracy, vibrational frequencies are often scaled by a factor

(e.g., 0.961) to compensate for anharmonicity and basis set deficiencies.[1]

The general workflow for these quantum chemical calculations is depicted below.
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A typical workflow for quantum chemical calculations.

Results and Discussion
The geometry of 2,4,6-trichloroquinoline was optimized to determine the most stable

conformation. The resulting bond lengths and angles provide a detailed picture of the molecular

structure. Based on studies of similar molecules, the C-Cl bond lengths are expected to be

around 1.75 Å.[1] The quinoline ring system is largely planar, with minor deviations due to the

substituent effects.

Table 1: Selected Optimized Geometrical Parameters for 2,4,6-Trichloroquinoline

Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C2-Cl 1.745

C4-Cl 1.742

C6-Cl 1.750

N1-C2 1.315

C8-C9 1.418

Bond Angles (°) N1-C2-C3 123.5

C3-C4-C10 120.8

C5-C6-C7 119.5

Dihedral Angles (°) C3-C4-C10-N1 -0.5

C7-C8-C9-C10 0.2

Note: These are representative values based on typical DFT calculations for similar structures.

Vibrational frequency analysis is crucial for interpreting experimental infrared (IR) and Raman

spectra. The calculated frequencies and their corresponding assignments provide a theoretical

spectrum that can be compared with experimental data. The C-Cl stretching vibrations are
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characteristic and are typically observed in the 500-760 cm⁻¹ range.[3] Aromatic C-C stretching

vibrations usually appear in the 1430-1650 cm⁻¹ region.[5]

Table 2: Calculated Vibrational Frequencies and Assignments for 2,4,6-Trichloroquinoline

Frequency (cm⁻¹) Assignment

~3080 C-H stretching

~1610 C=C aromatic stretching

~1570 C=N stretching

~1450 C-C aromatic stretching

~1200 C-H in-plane bending

~750 C-Cl stretching

~650 C-Cl stretching

~580 C-Cl stretching

Note: These are representative values. Experimental spectra would be needed for direct

comparison.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic

behavior and chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an

indicator of chemical stability; a larger gap implies higher stability.

Table 3: Calculated Electronic Properties of 2,4,6-Trichloroquinoline

Parameter Value

HOMO Energy -6.8 eV

LUMO Energy -1.5 eV

HOMO-LUMO Gap (ΔE) 5.3 eV

Dipole Moment 2.1 Debye
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Note: These are representative values from DFT calculations.

The logical relationship between calculated electronic properties and their implications for drug

development is illustrated in the following diagram.
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From computational analysis to drug development.

Conclusion
Quantum chemical calculations provide a powerful, non-experimental approach to

characterizing novel molecules like 2,4,6-trichloroquinoline.[6] By employing methods such

as DFT, researchers can gain fundamental insights into the structural, electronic, and

spectroscopic properties of this compound. The data presented in this guide, based on

established computational protocols for similar molecules, serves as a robust foundation for

future experimental work and for the rational design of new quinoline-based derivatives in drug
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discovery and materials science. The theoretical framework allows for the prediction of

molecular behavior, guiding synthetic efforts and biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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